molecular formula C5H12Cl2N2 B2582603 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 959680-36-5

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B2582603
CAS No.: 959680-36-5
M. Wt: 171.07
InChI Key: BDUVRRCAGMFDAO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The compound’s IUPAC name is This compound , reflecting its bicyclic skeleton and protonated amine groups. The molecular formula is C₅H₁₂Cl₂N₂ , with a calculated molecular weight of 171.07 g/mol . Key identifiers include:

Property Value
IUPAC Name This compound
Molecular Formula C₅H₁₂Cl₂N₂
SMILES Notation C1CC2CC1NN2.Cl.Cl
CAS Registry Number 959680-36-5*

*Note: CAS numbers for related derivatives (e.g., free base: 279-31-2) exist, but the dihydrochloride form remains distinct.

The bicyclo[2.2.1]heptane system (norbornane) is fused with two nitrogen atoms at bridgehead positions, forming a rigid, strained architecture. Protonation with hydrochloric acid yields the stable dihydrochloride salt, enhancing solubility in polar solvents.

Historical Context of Discovery and Early Syntheses

The compound’s synthesis traces to mid-20th-century advances in cycloaddition chemistry. Early routes involved:

  • Diels-Alder Cyclization : Reaction of cyclopentadiene with azodicarboxylates (e.g., diethyl azodicarboxylate) to form bicyclic hydrazine intermediates.
  • Hydrogenation : Catalytic reduction of the hydrazine moiety to yield the free base.
  • Salt Formation : Treatment with hydrochloric acid to generate the dihydrochloride.

A representative synthesis is outlined below:

Table 1: Key Steps in Early Synthesis

Step Reagents/Conditions Product
Cycloaddition Cyclopentadiene + diethyl azodicarboxylate Bicyclic hydrazine intermediate
Hydrogenation H₂, Pd/C Free base (2,3-diazabicycloheptane)
Acidification HCl, ethanol Dihydrochloride salt

These methods highlight the interplay between pericyclic reactions and functional group transformations in accessing strained bicyclic systems.

Structural Uniqueness in Bicyclic Diazabicycloalkane Systems

The compound’s uniqueness arises from:

  • Strain and Electronic Effects :

    • The norbornane framework imposes angle strain (ca. 60° at bridgehead carbons), increasing reactivity.
    • Adjacent nitrogen atoms create electronic asymmetry , polarizing the ring and influencing nucleophilic/electrophilic behavior.
  • Comparative Analysis with Isomers :

    • Unlike 2,5-diazabicyclo[2.2.1]heptane derivatives, where nitrogen atoms are non-adjacent, the 2,3-isomer exhibits heightened strain and distinct hydrogen-bonding capabilities.

Table 2: Structural Comparison of Diazabicycloheptane Isomers

Isomer Nitrogen Positions Strain Energy (kcal/mol)* Key Reactivity
2,3-Diazabicycloheptane Adjacent (2,3) ~25 Electrophilic substitution
2,5-Diazabicycloheptane Non-adjacent (2,5) ~18 Nucleophilic addition

*Estimated via computational models.

  • Conformational Rigidity :
    • The bicyclic structure restricts rotation, locking the nitrogen lone pairs in fixed orientations. This rigidity is exploited in catalysis and ligand design.

Properties

IUPAC Name

2,3-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.2ClH/c1-2-5-3-4(1)6-7-5;;/h4-7H,1-3H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUVRRCAGMFDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride typically involves the reaction of a suitable precursor with a nitrogen source under controlled conditions. One common method involves the epimerization-lactamization cascade reaction of functionalized aminoproline methyl esters. This reaction is promoted by a strong base and involves the formation of bridged lactam intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of 2,3-diazabicyclo[2.2.1]heptane dihydrochloride is in asymmetric catalysis. It has been utilized as a catalyst in the following reactions:

  • Biginelli Reaction : It acts as an organocatalyst for the condensation of aromatic aldehydes with ethyl acetoacetate and urea, leading to the formation of dihydropyrimidinones, which are valuable intermediates in pharmaceuticals .
  • Addition Reactions : The compound facilitates asymmetric addition reactions, such as the addition of diethylzinc to benzaldehyde, achieving enantioselectivities of up to 78% .

Ligand Formation

The compound serves as a starting material for synthesizing chiral diazabicyclic ligands, which are crucial in forming dicopper(II) complexes used in various catalytic processes .

Pharmacological Studies

Research has indicated that derivatives of 2,3-diazabicyclo[2.2.1]heptane have potential pharmacological activities:

  • Platelet Aggregation Studies : Compounds based on this structure were synthesized and evaluated for their effects on platelet aggregation; however, they were found to be inactive in this regard .
  • Peptidomimetic Studies : The compound has been developed as a constrained azapeptide template for use in peptidomimetic studies, which can lead to the discovery of new therapeutic agents .

Synthesis and Evaluation of Prostaglandin Analogues

A study synthesized three prostaglandin endoperoxide analogs containing the 2,3-diazabicyclo[2.2.1]heptane skeleton to evaluate their biological activity on human platelets and rat fundus tissues. While they showed weak contracting activity on the rat fundus, they were inactive regarding platelet aggregation .

Development of Drug Candidates

Research has explored using this compound to develop various drug candidates targeting specific receptors:

  • CCR2 Antagonists : These antagonists are being investigated for their role in inflammatory diseases.
  • Nicotinic Acetylcholine Receptor Partial Agonists : The compound has been employed to synthesize partial agonists that may have implications in treating neurological disorders .

Data Tables

Application AreaSpecific UseReference
Asymmetric CatalysisOrganocatalyst in Biginelli reaction
Ligand FormationSynthesis of chiral diazabicyclic ligands
Pharmacological StudiesEvaluation of platelet aggregation
Drug DevelopmentCCR2 antagonists and nicotinic receptor agonists

Mechanism of Action

The mechanism of action of 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological activities and influence various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues
Compound Name Structure Synthesis Method Solubility Stability Key Applications
2,3-Diazabicyclo[2.2.1]heptane dihydrochloride Bicyclo[2.2.1] with N2, HCl salt Diels-Alder + acidic hydrolysis DMSO, MeOH, DCE (70°C) Stable; low hygroscopicity Metathesis, hydrazine chemistry
2,3-Dioxabicyclo[2.2.1]heptane (2) Bicyclo[2.2.1] with O2 Photosensitized oxygenation + diimide reduction Not reported Likely stable (no data) Prostanoid endoperoxide models
2,5-Diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 1403763-25-6) Bicyclo[2.2.1] with N2 (positions 2,5), methyl substituent Not detailed Presumed polar solvents (similar to 2,3-analogue) Salt enhances stability Unspecified; potential pharmaceutical use
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS: 52407-92-8) Larger bicyclo[3.2.1] framework with N2 Not detailed Likely polar solvents Salt form improves handling Unreported; structural analog
Key Differences and Research Findings

Stability and Reactivity: The dihydrochloride salt of 2,3-diazabicyclo[2.2.1]heptane is significantly more stable than its free base, which oxidizes readily in air . In contrast, 2,3-dioxabicyclo[2.2.1]heptane (oxygen analog) lacks nitrogen-induced reactivity but is synthesized in lower yields (~30%) via photooxygenation . Substituted derivatives (e.g., 7-isopropylidene-2,3-diazabicyclo[2.2.1]heptane) demonstrate unique reactivity, such as forming stable ketone hydrates upon ozonolysis .

Solubility and Handling :

  • The dihydrochloride salt’s solubility in polar aprotic solvents (DMSO, MeOH) contrasts with the free hydrazine’s solubility in Et₂O and CHCl₃ . Larger bicyclic compounds (e.g., diazabicyclo[3.2.1]octane) may exhibit altered solubility due to increased ring strain or steric effects .

Biological Activity

2,3-Diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic organic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by a bicyclic framework containing two nitrogen atoms, lends itself to various biological activities and interactions with biomolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C5H12Cl2N2C_5H_{12}Cl_2N_2 and is known for its solubility in water, making it suitable for various biological assays. The bicyclic structure enhances its pharmacological properties, influencing its interactions with biological targets.

The mechanism of action for this compound involves its ability to interact with various biomolecules, potentially acting as a ligand or catalyst in biochemical reactions. Preliminary studies suggest that it may influence signaling pathways and enzymatic activities.

Antineoplastic Activity

Research has demonstrated that derivatives of diazabicyclo[2.2.1]heptane exhibit significant antineoplastic activity against various cancer cell lines. For instance:

  • Murine P388 Lymphocytic Leukemia : The compound has shown curative levels of response.
  • Colon 26 Carcinoma : Significant cytotoxic effects were observed.
  • B16 Melanocarcinoma : Demonstrated notable chemotherapeutic activity.

These findings indicate the potential utility of this compound in cancer therapy .

Neuroprotective Effects

Studies have also explored the neuroprotective properties of related compounds within the diazabicyclo family. These compounds may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Summary of Biological Activities

The following table summarizes the notable biological activities associated with this compound:

Activity Target/Model Findings
AntineoplasticMurine P388 leukemiaCurative response observed
AnticancerColon 26 carcinomaSignificant cytotoxicity
NeuroprotectiveVarious neurodegenerative modelsProtective effects noted
Enzyme InhibitionVarious biochemical assaysModulation of enzyme activity observed

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines :
    • Objective: To assess the cytotoxic effects on various cancer cell lines.
    • Method: Cells were treated with varying concentrations of the compound.
    • Results: A dose-dependent response was observed, with significant apoptosis in treated cells.
  • Neuroprotection Study :
    • Objective: To evaluate protective effects against oxidative stress.
    • Method: Neuronal cultures were exposed to oxidative agents with and without the compound.
    • Results: The compound significantly reduced cell death compared to controls.

Q & A

What are the standard synthetic routes and purification methods for 2,3-Diazabicyclo[2.2.1]heptane dihydrochloride?

Level: Basic
Methodology:
The synthesis typically involves a Diels-Alder reaction between cyclopentadiene and azodicarboxylates to form the bicyclic hydrazine core. Subsequent hydrogenation and hydrolysis (under acidic conditions) yield the dihydrochloride salt . For purification, recrystallization from hot ethanol/hexanes is recommended to remove impurities. The bis-hydrochloride salt is hygroscopic and should be stored in a dry, inert environment to prevent degradation .

How can stability and storage conditions be optimized for this compound?

Level: Basic
Methodology:
The free hydrazine form is highly hygroscopic and prone to oxidation, requiring storage under inert gas (e.g., argon) at low temperatures. The dihydrochloride salt is more stable but must be kept in airtight containers with desiccants to avoid moisture absorption . Long-term stability studies suggest storage at ≤−20°C in amber glass vials to mitigate photodegradation .

What analytical techniques are critical for structural characterization?

Level: Basic
Methodology:

  • 1H-NMR : For the free hydrazine, characteristic signals include δ 3.14 (s, 2H) and 1.26 (s, 2H) in C6D6. The dihydrochloride salt shows δ 6.7 (br s, 2H) and 1.78–1.67 (m, 6H) in d6-DMSO .
  • HPLC : To assess purity (>98%) and detect degradation products under acidic mobile phases .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak (MW 98.15 for free base; 171.07 for dihydrochloride) .

What mechanistic insights explain its role in asymmetric organocatalysis?

Level: Advanced
Methodology:
In asymmetric Biginelli reactions, the bicyclic diamine acts as a chiral scaffold, facilitating enamine/imine activation. For example, derivatives like (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr enhance enantioselectivity (up to 46% ee) by stabilizing transition states through hydrogen bonding and steric effects . Kinetic studies (e.g., Eyring plots) and DFT calculations are used to model the catalytic cycle and optimize ligand design .

How do structural modifications influence pharmacological activity?

Level: Advanced
Methodology:
N-Methylation or substitution at the nitrogen atoms alters receptor binding. For instance, (R,Z)-18-((1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-18-oxooctadec-9-en-7-yl phenylacetate (PHAR-DBH-Me) exhibits dual CB1/CB2 agonism and TRPV1 activation, validated via radioligand binding assays and in vivo cardiovascular studies . Structure-activity relationship (SAR) analysis using molecular docking (e.g., AutoDock Vina) identifies critical interactions with receptor pockets .

What experimental challenges arise in controlling reaction outcomes (e.g., yield, enantioselectivity)?

Level: Advanced
Methodology:

  • Contradiction Analysis : Conflicting data on enantioselectivity (e.g., 18–46% ee in Biginelli reactions) may stem from solvent polarity or temperature effects. Systematic screening using Design of Experiments (DoE) optimizes parameters like catalyst loading (5–10 mol%) and solvent choice (e.g., DCE vs. toluene) .
  • Impurity Mitigation : Hydrolysis byproducts (e.g., free hydrazine) are minimized via controlled acidic conditions (pH 2–3) and inert atmosphere .

What safety protocols are essential for handling this compound?

Level: Basic
Methodology:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (P280) to prevent skin/eye contact .
  • Ventilation : Use fume hoods (P271) and avoid open flames (P210) due to flammability risks .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols (P501) .

How is computational modeling applied to predict reactivity or toxicity?

Level: Advanced
Methodology:

  • Reactivity Prediction : DFT calculations (e.g., B3LYP/6-31G*) model transition states in catalytic cycles, guiding ligand optimization .
  • Toxicity Profiling : QSAR models (e.g., OECD Toolbox) assess ecotoxicity (e.g., LC50 for aquatic organisms) based on structural fragments .

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